

A Comparative Guide to the Quantitative Measurement of GA3-AM Induced Protein Interactions

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Compound of Interest

Compound Name: GA3-AM

Cat. No.: B8064358

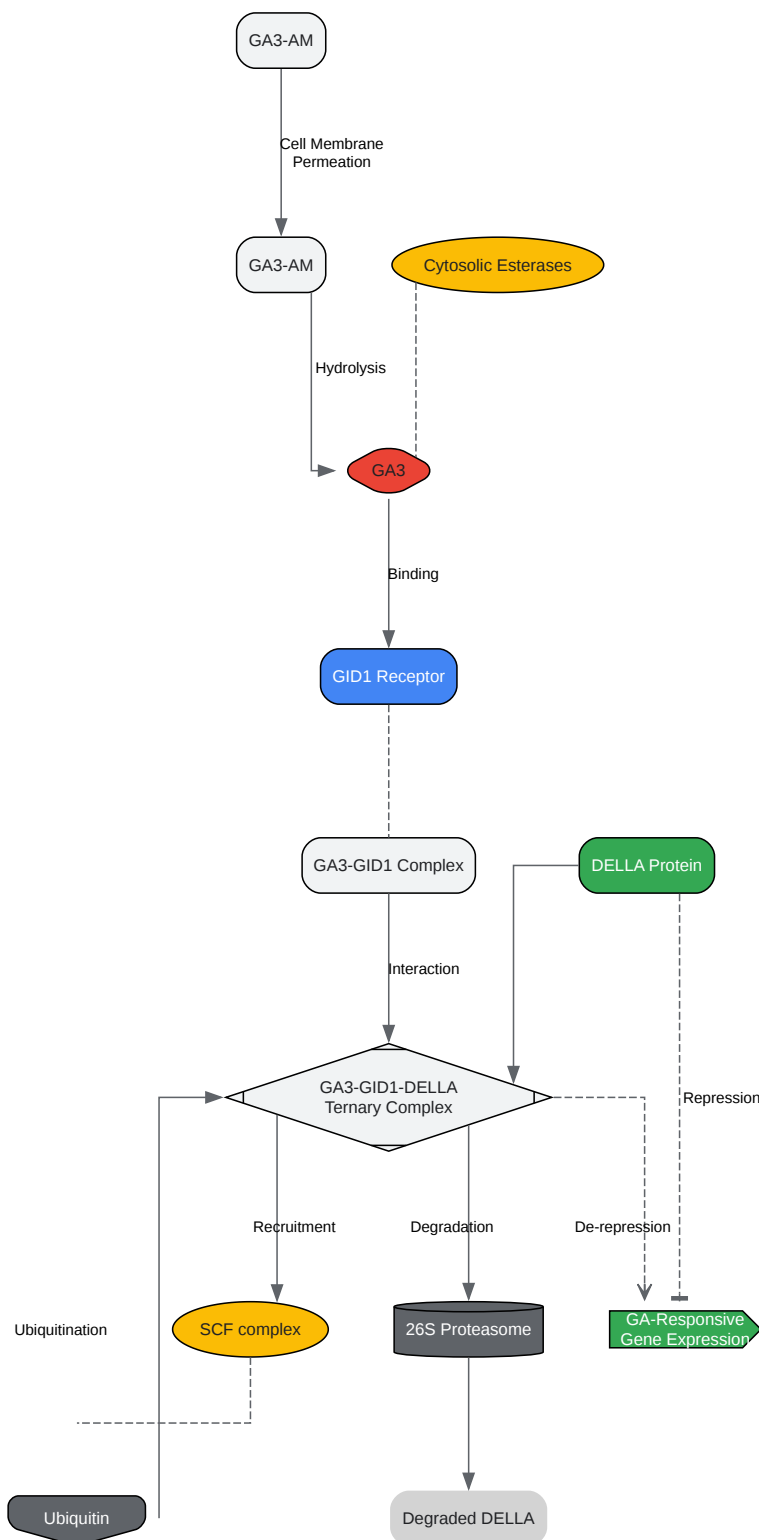
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This guide provides an objective comparison of key methodologies for the quantitative measurement of protein-protein interactions induced by **GA3-AM**, a cell-permeable analog of gibberellic acid (GA3). **GA3-AM** acts as a chemical inducer of dimerization by promoting the interaction between the gibberellin receptor GID1 (Gibberellin Insensitive Dwarf1) and DELLA proteins, which are transcriptional regulators that repress gibberellin responses. Understanding and quantifying this interaction is crucial for studies in plant biology and for the development of novel chemical tools to control protein association.

GA3-AM Induced Signaling Pathway

GA3-AM readily crosses the cell membrane, where it is hydrolyzed by cytosolic esterases to release the active form, gibberellic acid (GA3)[1]. GA3 then binds to its soluble receptor, GID1. This binding event induces a conformational change in GID1, creating a binding surface for DELLA proteins[2][3]. The formation of this stable ternary complex (GA3-GID1-DELLA) is the primary interaction of interest. This complex is subsequently recognized by an F-box protein (SCFSLY1/GID2), leading to the ubiquitination and proteasomal degradation of the DELLA protein, thereby activating GA-responsive genes[3][4].



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Caption: GA3-AM induced signaling pathway leading to DELLA protein degradation.

Comparison of Quantitative Measurement Techniques

A variety of biophysical and biochemical techniques can be employed to quantitatively measure the **GA3-AM** induced interaction between GID1 and DELLA proteins. The choice of method depends on the specific research question, available instrumentation, and whether the interaction is to be studied in vitro or in a cellular context.

Technique	Principle	Quantitative Parameters	Advantages	Disadvantages
Isothermal Titration Calorimetry (ITC)	Measures the heat change upon binding of molecules.	Binding Affinity (K_a , K_d), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)	Provides a complete thermodynamic profile of the interaction. Label-free.	Requires large amounts of pure protein. Low throughput.
Surface Plasmon Resonance (SPR)	Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.	Association Rate (k_a), Dissociation Rate (k_d), Binding Affinity (K_D)	Real-time kinetic data. Label-free. High sensitivity.	Requires immobilization of one binding partner, which may affect its activity.
AlphaScreen	A bead-based proximity assay where singlet oxygen transfer from a donor to an acceptor bead upon interaction generates a luminescent signal.	EC50 / IC50	Homogeneous assay (no wash steps). High throughput. Sensitive.	Prone to interference from colored compounds. Indirect measurement of interaction.
Förster Resonance Energy Transfer (FRET)	Non-radiative energy transfer between two fluorophores (donor and acceptor) when in close proximity.	FRET Efficiency, Apparent K_d , EC50	Can be used in living cells to study interactions in their native environment. Provides spatial and temporal information.	Requires fluorescently tagged proteins. Complex data analysis.

Yeast Two-Hybrid (Y2H)	A genetic method that uses the reconstitution of a transcription factor to detect protein-protein interactions in yeast.	Semi-quantitative (e.g., β -galactosidase activity), Dose-response	In vivo detection of interactions. High-throughput screening capabilities.	Prone to false positives and negatives. Interactions occur in a non-native (yeast) nucleus.
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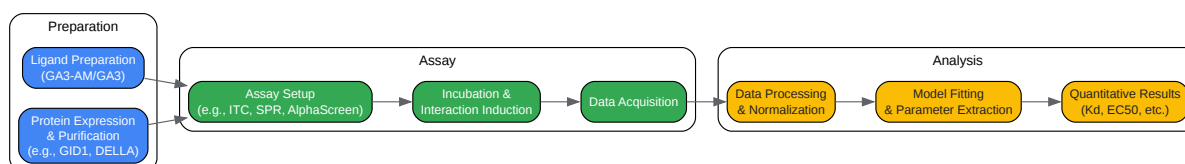
Quantitative Data Summary

The following table summarizes experimentally determined quantitative data for the gibberellin-induced GID1-DELLA interaction using various techniques.

Technique	Interacting Proteins	Ligand	Quantitative Value	Reference
Isothermal Titration Calorimetry (ITC)	Rice GID1 and SLR1 (DELLA)	GA4	K_a : $2.9 \times 10^7 \text{ M}^{-1}$	
Surface Plasmon Resonance (SPR)	Rice GID1 and SLR1 (DELLA)	GA4	K_D : $5.89 \times 10^{-9} \text{ M}$	
Yeast Two-Hybrid (Y2H)	Selaginella moellendorffii GID1a and DELLA1	GA4	Affinity: $8 \times 10^{-9} \text{ M}$ (estimated from dose-response)	
AlphaScreen	Grape GID1a and DELLA proteins	GA3	EC_{50} : $\sim 10^{-7}$ to 10^{-6} M (estimated from dose-response curves)	

Experimental Workflow for Quantitative Protein-Protein Interaction Analysis

The general workflow for quantifying **GA3-AM** induced protein interactions involves several key stages, from protein expression to data analysis.



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